molecular formula C14H13NO B5845347 N-cyclopropylnaphthalene-1-carboxamide

N-cyclopropylnaphthalene-1-carboxamide

Cat. No.: B5845347
M. Wt: 211.26 g/mol
InChI Key: ULBQDQBHGKMMOL-UHFFFAOYSA-N
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Description

N-cyclopropylnaphthalene-1-carboxamide is a naphthalene derivative featuring a carboxamide group at the 1-position of the naphthalene ring and a cyclopropyl substituent on the amide nitrogen. Cyclopropyl groups are known to influence steric and electronic characteristics due to their strained three-membered ring, which may enhance metabolic stability or binding specificity in biological systems compared to linear alkyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with cyclopropylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Commonly used catalysts include coupling reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) or carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: N-cyclopropyl-1-naphthylamine.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-cyclopropylnaphthalene-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the naphthalene ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include inhibition of inflammatory mediators and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of N-cyclopropylnaphthalene-1-carboxamide and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Notable Features
This compound Cyclopropyl (amide N) C₁₄H₁₃NO 211.26 g/mol Strained cyclopropyl group may enhance stability
4-Bromo-N-isopropylnaphthalene-1-carboxamide Bromo (4), Isopropyl (amide N) C₁₄H₁₄BrNO 292.17 g/mol Bromo adds electron-withdrawing effects; isopropyl increases steric bulk
1-Nitronaphthalene Nitro (1) C₁₀H₇NO₂ 173.17 g/mol Strong electron-withdrawing nitro group; higher reactivity

Key Observations:

  • Electronic Effects: The cyclopropyl group in the target compound likely donates electron density via conjugation, contrasting with the electron-withdrawing bromo (in 4-Bromo-N-isopropylnaphthalene-1-carboxamide) and nitro (in 1-nitronaphthalene) groups. This difference could influence solubility, reactivity, and interactions in biological systems.

Properties

IUPAC Name

N-cyclopropylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(15-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQDQBHGKMMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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